6-Methyl-4-phenylchroman-2-one
CAS No.: 40546-94-9
Cat. No.: VC21114059
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40546-94-9 |
---|---|
Molecular Formula | C16H14O2 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 6-methyl-4-phenyl-3,4-dihydrochromen-2-one |
Standard InChI | InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3 |
Standard InChI Key | SUHIZPDCJOQZLN-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
6-Methyl-4-phenylchroman-2-one is an organic compound with molecular formula C16H14O2 and molecular weight of 238.28 g/mol . The compound's structural backbone consists of a benzopyran ring system that includes a phenyl substituent at the 4-position and a methyl group at the 6-position. The compound exists in stereoisomeric forms, with the (4S) and (4R) configurations being the most documented variants.
Several chemical identifiers are used to precisely characterize this compound:
Table 1: Chemical Identifiers of 6-Methyl-4-phenylchroman-2-one
Physical Properties
The physical properties of 6-Methyl-4-phenylchroman-2-one provide important insights into its behavior in various environments and its potential applications in research and development.
Table 2: Physical Properties of 6-Methyl-4-phenylchroman-2-one
The compound demonstrates relatively high lipophilicity with a consensus Log Po/w value of 3.42, indicating good membrane permeability. This is further supported by its predicted high GI absorption and blood-brain barrier permeability properties . The moderate topological polar surface area (26.3 Ų) also suggests favorable drug-like properties for this molecule.
Synthesis and Reactions
Synthetic Routes
Several synthetic methods have been developed to prepare 6-Methyl-4-phenylchroman-2-one, with varying degrees of efficiency and stereoselectivity. The synthesis typically involves the construction of the chromanone core structure through cyclization reactions involving phenolic compounds and ketones.
One common synthetic approach involves Friedel-Crafts acylation, where a phenol derivative undergoes acylation in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step is critical for introducing the ketone functionality necessary for chromanone formation.
The search results provide specific examples of synthesis reactions for this compound:
Table 3: Documented Synthesis Methods for 6-Methyl-4-phenylchroman-2-one Derivatives
Chemical Transformations
The chromanone structure of 6-Methyl-4-phenylchroman-2-one allows for various chemical transformations that can produce derivatives with potentially enhanced biological activities. The lactone functionality (cyclic ester) present in the molecule can undergo ring-opening reactions under basic or reductive conditions.
For example, treatment of 6-Methyl-4-phenylchroman-2-one with reducing agents such as sodium borohydride or lithium aluminum hydride results in the reduction of the lactone group to produce 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol . This type of transformation can be useful for creating libraries of related compounds for structure-activity relationship studies.
The search results document a specific transformation where 6-methyl-4-phenyl-chroman-2-one is converted to 2-(3-hydroxy-1-phenyl-propyl)-4-methyl-phenol through reduction with sodium borohydride . This reaction achieved yields of 86-97% under various conditions, demonstrating the efficiency of this transformation.
Biological Activity and Applications
Pharmacological Properties
6-Methyl-4-phenylchroman-2-one and related chromanone compounds have demonstrated promising biological activities that make them candidates for drug discovery and development. Research indicates that these compounds may exhibit significant anti-cancer properties, potentially through inhibition of cancer-related proteins.
The pharmaceutical profile of 6-Methyl-4-phenylchroman-2-one suggests favorable drug-like properties:
Table 4: Predicted Pharmacological Properties of 6-Methyl-4-phenylchroman-2-one
These properties suggest that 6-Methyl-4-phenylchroman-2-one may have good oral bioavailability and the ability to cross the blood-brain barrier, which are important considerations for potential therapeutic applications .
Research Findings
Studies on chromanones similar to 6-Methyl-4-phenylchroman-2-one have shown that these compounds can act as inhibitors of various cancer-related proteins, such as MDM2, which is crucial in regulating p53, a tumor suppressor protein. This mechanism of action provides a potential pathway for anti-cancer activity.
Research has explored multiple pharmacological applications of chromanone compounds, highlighting their potential roles in:
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Cancer treatment through various mechanisms including apoptosis induction
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Anti-inflammatory responses
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Antioxidant activities
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Enzyme inhibition
The biological activities observed in this class of compounds suggest that 6-Methyl-4-phenylchroman-2-one may have therapeutic potential in cancer treatment and possibly other disease areas.
Structure-Activity Relationships
Key Structural Features
The biological activity of 6-Methyl-4-phenylchroman-2-one is influenced by several key structural features. The benzopyran core provides a rigid scaffold that positions functional groups in specific spatial orientations, which is critical for interaction with biological targets. The phenyl group at the 4-position and the methyl group at the 6-position contribute to the compound's lipophilicity and influence its binding affinity to target proteins.
Stereochemistry at the 4-position plays a significant role in determining biological activity, as the (4S) and (4R) isomers may exhibit different potencies and selectivities for various biological targets . This stereoselectivity is important for optimizing therapeutic potential and minimizing side effects.
Medicinal Chemistry Considerations
From a medicinal chemistry perspective, 6-Methyl-4-phenylchroman-2-one possesses several advantages:
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The compound conforms to Lipinski's Rule of Five with zero violations, suggesting good drug-likeness
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It passes other drug-likeness filters including Veber, Egan, and Muegge rules
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The synthetic accessibility score of 2.87 indicates relatively straightforward synthesis, facilitating further derivatization and optimization
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The molecule has only one Brenk alert and no PAINS alerts, suggesting minimal likelihood of promiscuous activity or false positive results in screening assays
These characteristics make 6-Methyl-4-phenylchroman-2-one an attractive scaffold for medicinal chemistry programs focused on developing novel therapeutics.
Analytical Methods
Characterization Techniques
Various analytical techniques can be employed to characterize 6-Methyl-4-phenylchroman-2-one and confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure and stereochemistry of the compound.
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For example, ESI mass spectrum analysis revealed a value of 243 [M+H⁺] for a related derivative .
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are useful for monitoring reaction progress and assessing purity. In the documented synthesis procedures, TLC with cyclohexane/acetone (70/30) as the eluent was used to monitor reaction completion .
Spectroscopic Data
The spectroscopic data available for 6-Methyl-4-phenylchroman-2-one and its derivatives provide valuable reference information for researchers working with this compound:
For the reduced derivative 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol:
¹H NMR (300MHz, DMSO-d₆): δ [ppm] = 2.08-2.17 (5H, m, CH₃, CH₂), 3.29-3.31 (2H, m, CH₂), 4.38, 4.42 (2H, 2 × t, CH, OH), 6.63 (1H, d, J = 8.0 Hz, 1H-Ar), 6.76 (1H, dd, J = 8.3, 1.7 Hz, 1H-Ar), 7.00 (1H, d, J = 1.7Hz, 1H-Ar), 7.08-7.13 (2H, m, 1H-Ph), 7.20-7.28 (3H, m, 4H-Ph), 9.04 (1H, s, OH) .
¹³C NMR (300MHz, DMSO-d₆): δ [ppm] 20.5, 37.6, 39.1, 59.3, 115.0, 125.6, 127.0, 127.3, 127.9, 128.0, 130.9, 145.3, 152.4 .
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